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Executive Summary

1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a rigid, polyhydroxylated cyclic ether
derived from the intramolecular dehydration of D-sorbitol. Its unique stereochemistry and
constrained conformation make it a valuable chiral building block in medicinal chemistry and
materials science. This guide provides a comprehensive overview of its core chemical and
structural properties, reactivity, synthesis, and spectroscopic characterization, offering field-
proven insights for its application in research and development.

Introduction: From Commodity Sugar Alcohol to
High-Value Scaffold

D-glucitol (sorbitol) is a widely available sugar alcohol produced by the reduction of glucose.
While sorbitol itself has applications as a humectant and sweetener, its acid-catalyzed
intramolecular dehydration yields value-added derivatives with significantly different properties.
The first dehydration product, 1,4-Anhydro-D-glucitol, is a key intermediate in this chemical
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pathway.[1] It serves as the precursor to the more extensively studied 1,4:3,6-dianhydro-D-
glucitol (isosorbide).

However, 1,4-Anhydro-D-glucitol is more than just a synthetic intermediate. Its structure,
featuring a tetrahydrofuran ring fused with a dihydroxyethyl side chain, presents a compact and
rigid scaffold. This inherent rigidity is highly sought after in drug design to reduce the entropic
penalty upon binding to a biological target. Furthermore, its multiple hydroxyl groups provide
anchor points for diverse chemical modifications, making it a versatile starting material for
synthesizing complex molecules and novel polymers.[1] Its derivatives, particularly sorbitan
esters, are widely used as non-ionic surfactants and emulsifiers in the pharmaceutical,
cosmetic, and food industries.[2]

Chemical Structure and Stereochemistry

The defining feature of 1,4-Anhydro-D-glucitol is the intramolecular ether linkage between the
C1 and C4 positions of the parent D-glucitol chain, forming a stable five-membered
tetrahydrofuran ring.

Key Structural Identifiers:

IUPAC Name: (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

CAS Number: 27299-12-3

Molecular Formula: CeH120s

Molecular Weight: 164.16 g/mol

The formation of the anhydro bridge locks the molecule into a specific conformation,
significantly reducing its flexibility compared to the linear parent sorbitol. This results in a well-
defined spatial arrangement of the remaining four hydroxyl groups. The stereochemistry,
inherited from D-glucose, is crucial to its utility as a chiral building block.
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Caption: Chemical structure of 1,4-Anhydro-D-glucitol.
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Physicochemical Properties: A Data-Driven
Overview

The physical properties of 1,4-Anhydro-D-glucitol are a direct consequence of its highly polar,
polyhydroxylated structure and its crystalline solid nature. The numerous hydroxyl groups allow
for extensive intermolecular hydrogen bonding, leading to a relatively high melting point and
excellent water solubility.

Property Value Source(s)
Appearance White crystalline solid [3]
Melting Point 112-113°C [1]
Boiling Point 442.5 °C (at 760 mmHg) [1]
Density 1.573 g/cm3 [1]
Solubility Soluble in water, ethanol, ether  [2]
Storage Temperature 2-8 °C (Refrigerator) [1]

Chemical Reactivity and Synthesis
Synthesis Pathway

1,4-Anhydro-D-glucitol is synthesized via the acid-catalyzed intramolecular dehydration of D-
glucitol. This reaction is a classic example of nucleophilic substitution, where a hydroxyl group
attacks a protonated hydroxyl group, leading to the elimination of water and subsequent ring
closure.

Expert Insight: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic
resins) and reaction conditions (temperature, pressure) is critical for maximizing the yield of the
desired 1,4-anhydro product while minimizing the formation of other isomers (like 1,5- or 3,6-
anhydro) and the subsequent dehydration to isosorbide.[4][5] Operating under vacuum helps to
remove the water formed, driving the equilibrium towards the product.[4]
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Caption: Acid-catalyzed synthesis of 1,4-Anhydro-D-glucitol.

Reactivity of Hydroxyl Groups

The molecule possesses four hydroxyl groups: one primary (at C6) and three secondary (at C2,
C5, and C3). The relative reactivity of these groups is governed by steric hindrance and
electronic effects.

e Primary Hydroxyl (C6-OH): Generally, the primary hydroxyl group is the most sterically
accessible and therefore the most reactive towards bulky reagents in reactions like
esterification and etherification.

e Secondary Hydroxyls (C2-OH, C3-OH, C5-OH): The reactivity of the secondary hydroxyls is
more nuanced. The C5-OH on the side chain is typically more accessible than the C2-OH
and C3-OH groups on the rigid furan ring. The relative orientation of the hydroxyls on the ring
also influences their reactivity and ability to participate in intramolecular hydrogen bonding.

This differential reactivity is a powerful tool for synthetic chemists, enabling regioselective
modifications to produce specific derivatives.

Spectroscopic Characterization: A Guide for
Structural Verification

Confirming the structure of 1,4-Anhydro-D-glucitol and its derivatives relies heavily on
spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize typical NMR chemical shifts. Note that exact values can vary
slightly depending on the solvent, concentration, and temperature.
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'H NMR Data (in d6-DMSO)

Chemical Shift (6, o Coupling Constant
Proton(s) Multiplicity
ppm) (3, Hz)
CH, CH: 3.27-4.01 m (complex)
OH 4.36 t 5.7
OH 4.49 d 2.6
OH 4.80 d 4.2
OH 4.99 d 3.0

Data from Preparation
of Amphiphilic
Sorbitan
Monoethers... (2020)

13C NMR Data (in Dz0)

Carbon Chemical Shift (6, ppm)
C-1 69.8
C-2 82.8
C-3 77.2
C-4 81.3
C-5 71.8
C-6 64.0

Data from Acid catalyzed dehydration of
alditols... (1981)[2]

Experimental Protocol: *H NMR Characterization
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This protocol outlines a self-validating system for acquiring and confirming the identity of 1,4-
Anhydro-D-glucitol.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 1,4-Anhydro-D-
glucitol sample. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-
ds). Rationale: DMSO-de is an excellent solvent for polar molecules and its residual proton
signal does not overlap with the sample signals. Importantly, it allows for the observation of
exchangeable hydroxyl protons. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup & Acquisition: a. Insert the sample into the NMR spectrometer
(300 MHz or higher recommended for better resolution). b. Lock the spectrometer on the
deuterium signal of the DMSO-de. ¢. Shim the magnetic field to achieve optimal homogeneity. A
good shim will result in a sharp, symmetrical solvent peak. d. Acquire a standard 1D proton
spectrum. Typical parameters:

Spectral Width: ~12 ppm
Pulse Angle: 30-45 degrees
Acquisition Time: ~2-3 seconds

Relaxation Delay: 2 seconds
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction
Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c.
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. d. Integrate
the peaks. The total integration of the four distinct OH peaks should be approximately equal to
the total integration of the eight C-H protons (in a 4:8 or 1:2 ratio). e. Compare the observed
chemical shifts, multiplicities, and coupling constants to the reference data provided in the table
above. The presence of four distinct signals in the 4.3-5.0 ppm region corresponding to the
hydroxyl protons is a key diagnostic feature in DMSO.

Applications in Research and Drug Development

The unique structural and chemical properties of 1,4-Anhydro-D-glucitol make it a valuable
molecule in several scientific domains:

» Medicinal Chemistry: It serves as a rigid chiral scaffold for the synthesis of new chemical
entities. Its defined stereochemistry can be used to control the spatial orientation of

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b7795936?utm_src=pdf-body
https://www.benchchem.com/product/b7795936?utm_src=pdf-body
https://www.benchchem.com/product/b7795936?utm_src=pdf-body
https://www.benchchem.com/product/b7795936?utm_src=pdf-body
https://www.benchchem.com/product/b7795936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7795936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pharmacophoric groups, aiding in the design of potent and selective ligands.[1]

o Intermediate Synthesis: It is a crucial intermediate in the production of prostaglandins and
their analogues, a class of biologically active lipids with therapeutic applications.

o Polymer Chemistry: As a polyol, it can be used to synthesize bio-based polyesters and
polyurethanes, offering a renewable alternative to petroleum-derived monomers.

o Surfactant Technology: Esterification of the hydroxyl groups with fatty acids produces
sorbitan esters (e.g., Span® series), which are widely used as non-ionic surfactants and
emulsifying agents in formulations.[2]

Conclusion

1,4-Anhydro-D-glucitol represents a successful translation of a simple sugar alcohol into a
stereochemically complex and synthetically versatile platform molecule. Its rigid furanoid core,
coupled with the predictable reactivity of its hydroxyl groups, provides a robust foundation for
applications ranging from the synthesis of life-saving pharmaceuticals to the development of
sustainable materials. This guide has provided the core structural, physical, and spectroscopic
data necessary for researchers to confidently identify, handle, and utilize this high-value
chemical in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1,4-Anhydro-D-glucitol chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7795936#1-4-anhydro-d-glucitol-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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